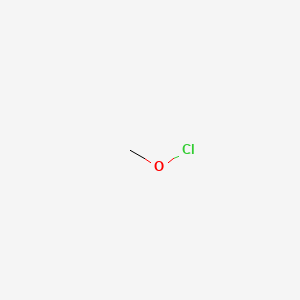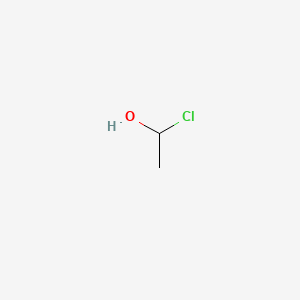
Perflisopent
Vue d'ensemble
Description
Perflisopent is a fluorocarbon agent that makes myocardial contrast echocardiography possible with venous injection . It provides prolonged contrast for myocardial contrast echocardiography via peripheral venous administration . The molecular formula of Perflisopent is C5F12 .
Molecular Structure Analysis
Perflisopent has a molecular formula of C5F12 . Its average mass is 288.034 Da and its monoisotopic mass is 287.980835 Da .
Physical And Chemical Properties Analysis
Perflisopent has a molecular formula of C5F12, an average mass of 288.034 Da, and a monoisotopic mass of 287.980835 Da . The elemental analysis shows that it contains Carbon © 20.85% and Fluorine (F) 79.15% .
Applications De Recherche Scientifique
Peroxisome Proliferator-Activated Receptors (PPARs) and Non-Alcoholic Fatty Liver Disease (NAFLD)
Perflisopent's involvement with peroxisome proliferator-activated receptors (PPARs) has been extensively studied in the context of non-alcoholic fatty liver disease (NAFLD). Research indicates that activation of PPARs plays a significant role in modulating lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation, which are crucial in NAFLD pathogenesis and treatment (DeWitt et al., 2009). Another study highlighted the protective effects of plant-based monoterpenoids, which are PPAR agonists, in NAFLD. This research provides insights into how perflisopent, through PPAR activation, could influence NAFLD treatment (Zhang et al., 2022).
Metabolic Disorders and Dyslipidemia
The impact of perflisopent on metabolic function and plasma lipids has been a subject of study. Research shows that compounds like perflisopent, which activate PPARs, can have a significant influence on cholesterol outcomes and metabolic syndrome. This is crucial for understanding its role in metabolic disorders and dyslipidemia management (Fisher et al., 2013).
PPARs in Obesity-Induced Type 2 Diabetes Mellitus (T2DM) and NAFLD
Studies have explored the role of PPARs, which are affected by perflisopent, in conditions like obesity-induced T2DM and NAFLD. PPARs regulate adipose tissue functions, including adipogenesis, lipid storage, and thermogenesis. Understanding how perflisopent influences PPAR activity could lead to new therapeutic approaches for these conditions (Gross et al., 2017).
Artificial Organelles and Peroxisome Mimicry
Innovative research has focused on developing artificial organelles that mimic natural peroxisomes, a process potentially influenced by compounds like perflisopent. These artificial peroxisomes aim to treat pathological conditions or support the design of artificial cells, indicating a novel application in medical research and biotechnology (Tanner et al., 2013).
Immunotoxicity and Environmental Impact
Perflisopent's rolein immunotoxicity has been scrutinized, especially in the context of environmental chemicals like perfluorooctanoic acid and perfluorooctane sulfonate. These studies examine the biological activity triggered by such compounds, which include PPAR activation. The implications of this research are far-reaching, spanning from understanding immunomodulation in experimental animals to potential impacts on human health (DeWitt et al., 2009).
Peroxisome Functions in Drug and Xenobiotic Metabolism
The involvement of perflisopent in peroxisome functions, particularly in the metabolism of drugs and xenobiotics, is another area of interest. The role of peroxisomes in handling various chemical compounds, including those influenced by perflisopent, highlights its potential in understanding pharmacological mechanisms and the metabolism of diverse drugs (Masters, 1998).
Impact on Reproductive Hormones
Research has also been conducted on the effects of perflisopent-like compounds on reproductive hormones, particularly in occupational settings. These studies aim to determine if there are significant hormonal changes associated with exposure to compounds affecting PPARs, which is relevant for both workplace safety and broader public health considerations (Olsen et al., 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEFSWGYIJNMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074721 | |
| Record name | Perfluoro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perflisopent | |
CAS RN |
594-91-2 | |
| Record name | Perflisopent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLISOPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FAQ8ON24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















